molecular formula C51H94O6 B1241272 [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate

Cat. No.: B1241272
M. Wt: 803.3 g/mol
InChI Key: RUOVJPPUXXFZPC-YZEIBMOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. The specific fatty acids in this compound are palmitic acid (16:0) and two palmitoleic acids (16:1(9Z)). Triglycerides are essential components of body fat in humans and other animals, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate typically involves esterification reactions where glycerol reacts with the fatty acids. The reaction is catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of triglycerides like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous reactors and advanced separation techniques. The fatty acids used are typically derived from natural sources such as vegetable oils or animal fats .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study lipid chemistry and reactions.

    Biology: Investigated for its role in cellular metabolism and energy storage.

    Medicine: Studied for its impact on health, particularly in relation to cardiovascular diseases and metabolic disorders.

    Industry: Used in the formulation of cosmetics, food products, and biofuels

Mechanism of Action

The mechanism of action of [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate involves its metabolism in the body. It is hydrolyzed by lipases to release glycerol and fatty acids, which are then utilized in various metabolic pathways. The fatty acids can be oxidized to produce energy or used in the synthesis of other lipids. The compound also plays a role in signaling pathways related to lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

    TG(160/160/181(9Z))[iso3]: Contains palmitic acid and oleic acid instead of palmitoleic acid.

    TG(160/181(9Z)/181(9Z))[iso3]: Contains oleic acid instead of palmitoleic acid.

    TG(160/160/160)[iso3]: Contains only palmitic acid

Uniqueness

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate is unique due to the presence of two palmitoleic acids, which contain double bonds at the 9th carbon position. This structural feature influences its chemical reactivity and biological functions, making it distinct from other triglycerides that contain different fatty acids .

Properties

Molecular Formula

C51H94O6

Molecular Weight

803.3 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate

InChI

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,21-22,24,48H,4-18,20,23,25-47H2,1-3H3/b22-19-,24-21-/t48-/m0/s1

InChI Key

RUOVJPPUXXFZPC-YZEIBMOJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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